molecular formula C9H15N3O2 B2654067 Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate CAS No. 1518749-27-3

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate

Cat. No.: B2654067
CAS No.: 1518749-27-3
M. Wt: 197.238
InChI Key: KUUOWHGAIJFPOW-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate ( 1518749-27-3) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery of novel urate-lowering therapies . This compound features a 1,2,4-triazole ring, a privileged structure in drug design, coupled with a flexible butanoate ester chain. Research has identified this molecular scaffold as a highly promising core for the development of potent and flexible URAT1 (urate anion transporter 1) inhibitors . These inhibitors are a major focus for the treatment of hyperuricemia and gout, as they function by blocking urate reabsorption in the kidneys, thereby promoting its excretion . Studies have demonstrated that derivatives based on this flexible scaffold can exhibit significantly enhanced potency, with some compounds showing a 31-fold increase in activity against human URAT1 compared to parent molecules like lesinurad . The ethyl ester group in the structure serves as a key protecting group that can be hydrolyzed to the corresponding carboxylic acid for further investigation and salt formation, making it a versatile building block for extensive structure-activity relationship (SAR) exploration . This product is intended for research purposes as a key synthetic intermediate in pharmaceutical development and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUOWHGAIJFPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=NN1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with an appropriate reagent to form the triazole ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and selectivity. These methods are designed to be environmentally benign and economically viable, often utilizing metal-free catalysts and atom-economical processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is primarily investigated for its potential as a pharmaceutical agent. Its triazole moiety is known for its biological activity, particularly in antifungal and antimicrobial applications. Triazoles are often used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes.

  • Case Study : Research has indicated that compounds containing triazole rings exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus species. The incorporation of ethyl butanoate enhances solubility and bioavailability, making it a candidate for further development in antifungal therapies .

2. Agrochemical Applications

The compound is also explored for use in agrochemicals, particularly as a fungicide or pesticide. The triazole structure is associated with plant growth regulation and disease resistance.

  • Case Study : In agricultural studies, triazole derivatives have been shown to improve crop yields by enhancing resistance to fungal pathogens. This compound could serve as a lead compound for developing new fungicides that are more effective and environmentally friendly .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundAntifungalCandida albicans
This compoundPlant Growth RegulatorVarious crops

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features References
Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate (inferred) C₉H₁₅N₃O₂ ~197.24 Ester, 1,2,4-triazole Lipophilic; potential prodrug candidate
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate C₇H₁₀N₃O₂Na 241.29 Carboxylate salt, 1,2,4-triazole High solubility; ionic form
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(trifluoromethylphenyl)carboxamide (96) C₂₀H₂₁F₃N₆O 442.42 Amide, trifluoromethyl, 1,2,4-triazole Enantiomeric purity (SFC: 1.41 min)
3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl)methyl-thiadiazol-2-ylsulfanyl]butan-2-one C₁₁H₁₅N₅OS₂ 329.40 Thiadiazole, triazole, ketone Complex heterocyclic system
Ethyl 2-(4-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-phenylthiazol-2-ylidene)-3-oxobutanoate (18d) C₁₉H₁₉N₃O₄S 385.44 Thiazole, pyrazole, ester Conjugated π-system; sodium ethoxide synthesis

Key Observations:

  • Ester vs. Carboxylate Salt : The sodium salt exhibits higher aqueous solubility due to its ionic nature, whereas the ethyl ester form is more lipophilic, making it suitable for membrane penetration in drug delivery.
  • Amide Derivatives: Compounds like 96 demonstrate enhanced metabolic stability compared to esters, attributed to the amide bond’s resistance to hydrolysis.
  • Heterocyclic Complexity: The thiadiazole-triazole hybrid in offers a rigid scaffold for metal coordination, contrasting with the flexible butanoate chain in the target compound.

Physicochemical Properties

  • Polarity : Retention times in SFC/HPLC correlate with polarity; the ethyl ester’s lower polarity compared to carboxylate salts may enhance bioavailability.
  • Stability : Esters are prone to enzymatic hydrolysis, whereas amides (e.g., 96 ) and sodium salts exhibit greater stability under physiological conditions.

Biological Activity

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features, particularly the presence of a triazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has the following molecular formula: C₉H₁₅N₃O. The compound features an ester functional group and a triazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to yield the triazole ring. The process can be optimized through various reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study screening various triazole derivatives found that certain compounds demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterobacter aerogenes .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusModerate
Enterobacter aerogenesGood
Bacillus cereusModerate
Enterococcus faecalisModerate

Antifungal Activity

The triazole moiety in this compound is known to confer antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth effectively by targeting ergosterol biosynthesis pathways in fungi .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer activity. Studies involving triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) .

Case Study: Cytotoxic Effects on MCF-7 Cells

A specific derivative of this compound was tested for cytotoxicity against MCF-7 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with these targets, modulating their activity. For example:

Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

Receptor Modulation : It may also act as a modulator for specific receptors involved in cell signaling pathways.

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